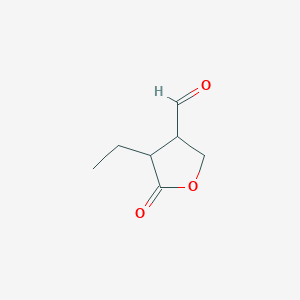
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is a stable isotope-labeled compound with the molecular formula C9H16D3O4P and a molecular weight of 225.24. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically includes the esterification of 4-(ethoxy(trideuteriomethyl)phosphoryl)butanoic acid with ethanol under controlled conditions. The reaction conditions often involve the use of catalysts and solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict process parameter control to ensure product quality and consistency. Custom synthesis and flexible batch sizes are often employed to meet the specific needs of different customers.
Analyse Chemischer Reaktionen
Types of Reactions
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Environmental Science: Used as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.
Wirkmechanismus
The mechanism of action of Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester involves stable isotope labeling, which allows researchers to trace and study metabolic pathways and chemical reactions in vivo. The molecular targets and pathways involved depend on the specific application and research focus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glufosinate-ammonium
- Glyphosate
Desamino P-Ethoxy Glufosinate Ethyl Ester: (unlabeled)
Uniqueness
Desamino P-Ethoxy Glufosinate-d3 Ethyl Ester is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in scientific research. This labeling allows for detailed studies of metabolic pathways and chemical reactions that are not possible with unlabeled compounds.
Eigenschaften
Molekularformel |
C9H19O4P |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
ethyl 4-[ethoxy(trideuteriomethyl)phosphoryl]butanoate |
InChI |
InChI=1S/C9H19O4P/c1-4-12-9(10)7-6-8-14(3,11)13-5-2/h4-8H2,1-3H3/i3D3 |
InChI-Schlüssel |
VJNQVJFVURLIEF-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])P(=O)(CCCC(=O)OCC)OCC |
Kanonische SMILES |
CCOC(=O)CCCP(=O)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)
![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)






![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)

![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)
